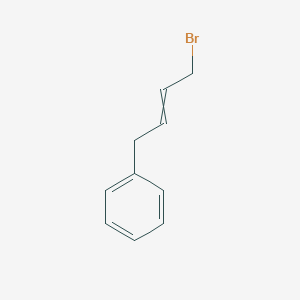

(4-Bromobut-2-en-1-yl)benzene

Description

Overview of Halogenated Allylic Systems as Crucial Synthetic Intermediates

Halogenated allylic systems are organic compounds characterized by a halogen atom attached to a carbon atom adjacent to a double bond. This structural motif imparts unique reactivity, making them highly valuable in organic synthesis. youtube.compressbooks.pub The allylic position is particularly susceptible to nucleophilic substitution and radical halogenation reactions. pearson.comucalgary.caopenochem.org The stability of the resulting allylic carbocations, radicals, or anions, which is due to resonance delocalization, facilitates these transformations. youtube.comucalgary.ca This enhanced reactivity, coupled with the potential for regioselective and stereoselective reactions, allows for the construction of intricate molecular architectures. youtube.comorgsyn.org Reagents like N-bromosuccinimide (NBS) are commonly used to introduce bromine at the allylic position, often with a radical initiator. pressbooks.pubucalgary.ca The versatility of halogenated allylic systems is further demonstrated by their participation in various coupling reactions, expanding their utility in the synthesis of diverse organic compounds. scispace.comrsc.org

Significance of (4-Bromobut-2-en-1-yl)benzene and its Isomers as Precursors in Complex Molecule Synthesis

This compound , with its phenyl group and reactive bromo-allylic system, serves as a valuable precursor in the synthesis of more complex molecules. The compound and its isomers, such as the (E) and (Z) diastereomers, offer different spatial arrangements of the substituents, which can be crucial in stereoselective synthesis. researchgate.netnih.gov The bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups. This reactivity is central to its role in building larger molecular frameworks. For instance, it can participate in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. scispace.comlookchem.com Researchers have utilized this compound and its derivatives in the synthesis of biologically active molecules and complex natural products. nih.govlookchem.comgoogle.com The ability to precisely control the stereochemistry at the double bond and the chiral center that can be generated upon substitution makes these compounds particularly attractive for asymmetric synthesis. researchgate.netlookchem.com

The table below provides a summary of the key properties of this compound and its isomers.

| Property | (E)-(4-bromobut-2-en-1-yl)benzene | (Z)-(((4-bromobut-2-en-1-yl)oxy)methyl)benzene | [(E)-4-bromobut-2-en-2-yl]benzene |

| Molecular Formula | C₁₀H₁₁Br | C₁₀H₁₁BrO | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol | 227.10 g/mol | 211.10 g/mol nih.gov |

| CAS Number | 40734-75-6 chemsrc.com | 88088-58-8 chemsrc.com | 39171-59-0 nih.gov |

| Synonyms | (2E)-1-bromo-4-phenylbut-2-ene lookchem.comchemsrc.com | (E)-(4-bromobut-2-en-2-yl)benzene nih.gov |

The following table outlines some of the key reactions and synthetic applications of this compound.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides) | Functionalized phenylbutenes | Introduction of diverse functional groups. |

| Palladium-Catalyzed Cross-Coupling | Organometallic reagents (e.g., boronic acids, organostannanes) | Arylated or alkylated products | Formation of new carbon-carbon bonds. scispace.comlookchem.com |

| Cyclization Reactions | Intramolecular nucleophiles | Cyclic compounds | Synthesis of carbocyclic and heterocyclic rings. lookchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

155295-66-2 |

|---|---|

Molecular Formula |

C10H11Br |

Molecular Weight |

211.10 g/mol |

IUPAC Name |

4-bromobut-2-enylbenzene |

InChI |

InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2 |

InChI Key |

DIVZZNDPQLODQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromobut 2 En 1 Yl Benzene and Its Analogs

Stereoselective and Enantioselective Synthesis Strategies for Allylic Bromides

The creation of specific stereoisomers of allylic bromides, including derivatives of (4-Bromobut-2-en-1-yl)benzene, is crucial for their application in the synthesis of complex molecules. This section delves into catalytic asymmetric approaches and methods for diastereoselective control.

Asymmetric Catalytic Approaches to this compound Derivatives

The development of catalytic asymmetric methods allows for the synthesis of enantioenriched allylic bromides. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One notable approach involves the rhodium-catalyzed asymmetric carboxylation of ester-containing allylic bromides. This method leads to the formation of stereogenic carbon centers with high yields and enantioselectivities. rsc.org The resulting products are surprisingly stable under various conditions and can be further manipulated without loss of enantiomeric purity. rsc.org

Chromium-catalyzed enantioselective additions of allylic halides to aldehydes have also been explored. By using stereochemically diverse oxazoline (B21484) ligands derived from amino acids, researchers have achieved high enantiomeric excess (up to 95% ee) in these reactions. organic-chemistry.org A specific ligand derived from phenylalanine, valine, and proline proved to be highly effective for various allylic bromides. organic-chemistry.org While high enantiomeric excesses were achieved for both diastereomers in crotylation reactions, diastereoselectivity remained low. organic-chemistry.org

Copper-catalyzed asymmetric allylic alkylation (AAA) is another powerful tool. The use of Grignard reagents with a specific copper-catalyst system has been shown to be effective for the alkylation of racemic inert cyclic allylic ethers, which are thought to proceed through an in situ generated allylic bromide intermediate. rsc.orgrsc.org Furthermore, copper-catalyzed asymmetric allylic substitution of γ,γ-disubstituted allyl phosphates with arylboronates using a hydroxy-bearing chiral N-heterocyclic carbene ligand allows for the construction of quaternary stereocenters with high regio- and enantioselectivities. organic-chemistry.org

A transition-metal-free approach for the enantioselective synthesis of tertiary α-chiral allylsilanes has been reported, involving the allylic displacement of γ-silylated allylic bromides using a chiral N-heterocyclic carbene ligand to activate Grignard reagents. researchgate.net

| Catalyst System | Substrate Type | Key Features | Reference |

| Rhodium / Chiral Ligand | Ester-containing allylic bromides | High yield and enantioselectivity in carboxylation. | rsc.org |

| Chromium / Chiral Oxazoline Ligands | Allylic halides and aldehydes | Up to 95% ee in additions to aldehydes. | organic-chemistry.org |

| Copper / Chiral Phosphoramidite (B1245037) Ligand | Trisubstituted allyl bromides and organolithium reagents | Efficient for creating quaternary centers. | nih.gov |

| Copper / Chiral NHC Ligand | γ,γ-disubstituted allyl phosphates and arylboronates | High regio- and enantioselectivity for quaternary centers. | organic-chemistry.org |

| Chiral NHC Ligand (Metal-free) | γ-silylated allylic bromides and Grignard reagents | Enantioselective synthesis of tertiary α-chiral allylsilanes. | researchgate.net |

Diastereoselective Control in the Formation of Substituted Allylic Bromides

Achieving diastereoselectivity in the synthesis of substituted allylic bromides is critical for constructing molecules with multiple stereocenters.

One-pot methods for the catalytic asymmetric synthesis of halocyclopropyl alcohols demonstrate excellent diastereoselectivity. These methods involve the asymmetric alkyl addition to a conjugated enal, followed by a tandem diastereoselective iodo-, bromo-, or chlorocyclopropanation, achieving diastereomeric ratios of >20:1. acs.org

In the context of synthesizing substituted 5-phenylmorphans, the reaction of β-phenyl-substituted allyl bromide under optimized conditions using p-toluenesulfonic acid in refluxing toluene (B28343) resulted in the formation of a single diastereomer in high yield. nih.gov Similarly, reactions with (E)-1-bromobut-2-ene and other substituted allyl bromides also yielded single diastereomers. nih.gov

The stereocontrolled synthesis of substituted 'skipped' diepoxides has been achieved through several key transformations, including the bromoallylation of alkynes and palladium-catalyzed cross-coupling between an alkenyl boronate ester and allylic bromides. mit.edunih.gov The bromoallylation of alkynes under modified Kaneda conditions afforded the desired diene in high yield with no trace of undesired regio- and stereoisomers. nih.gov

Bismuth-mediated reactions between aldehydes and allyl bromides have been shown to provide stereoselective synthesis of open-chain all-syn- and anti,anti-1,3,5-disposed trimethylalkanes, demonstrating 1,5-stereocontrol. researchgate.net

Preparation of this compound via Selective Halogenation Pathways

The synthesis of this compound often involves the selective bromination of precursor molecules like unsaturated alcohols, ethers, or other halogenated butenes.

Bromination of Corresponding Unsaturated Alcohols and Ethers

A common and effective method for preparing allylic bromides is the bromination of the corresponding allylic alcohols. For instance, cinnamyl alcohol can be converted to cinnamyl bromide (a structural analog of this compound). orgsyn.org A well-established procedure involves treating the alcohol with triphenylphosphine (B44618) and bromine in acetonitrile. orgsyn.org This method is general for converting alcohols to alkyl halides and is stereospecific. orgsyn.org Another method involves the reaction of cinnamyl alcohol with phosphorus tribromide in boiling benzene (B151609). orgsyn.org

The synthesis of cinnamyl ethers can be achieved by reacting an alcohol with sodium hydride followed by the addition of cinnamyl bromide. rsc.org These ethers can then potentially be converted to the corresponding bromides.

Transformation from Other Halogenated But-2-ene Derivatives

This compound and its analogs can also be synthesized by transforming other halogenated precursors. The interconversion of halogens can be a useful strategy. For example, while direct methods are more common, it is conceptually possible to synthesize a target bromo-compound from a corresponding iodo- or chloro-derivative, although specific examples for this compound are not prevalent in the reviewed literature.

The halogenation of but-2-ene itself is a classic example of electrophilic addition. The reaction of cis- or trans-2-butene with bromine typically proceeds through a bromonium ion intermediate, leading to the formation of 2,3-dibromobutane. quora.com While this reaction produces a vicinal dihalide rather than an allylic bromide, it illustrates fundamental principles of halogen reactivity with butene structures.

Continuous Flow Methodologies for the Synthesis of Brominated Allylic Compounds

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. sioc-journal.cnrsc.org These benefits are particularly relevant for potentially hazardous or highly exothermic reactions like brominations.

A continuous-flow protocol for the bromination of benzylic and allylic compounds using N-bromosuccinimide (NBS) has been developed. researchgate.net These radical reactions can be activated by household compact fluorescent lamps in a simple flow reactor made of transparent FEP tubing. researchgate.netrsc.org This method avoids hazardous solvents like carbon tetrachloride and requires only a small excess of NBS. researchgate.net Compared to batch synthesis, the conversion rates and selectivity are significantly improved, and reaction times are reduced from hours to minutes. researchgate.net

Zinc-mediated carboxylation of allylic halides has been successfully demonstrated under flow conditions. rsc.orgbohrium.com This process involves passing the allylic halide through a metallic zinc column to form an organozinc reagent, which is then reacted with carbon dioxide. rsc.orgbohrium.com This method can be part of a streamlined, "telescoped" process for further transformations. rsc.org

Copper-catalyzed asymmetric allylic alkylation of racemic cyclic allylic ethers has also been adapted to continuous flow conditions, achieving excellent enantioselectivity in a short residence time. rsc.org However, in some cases, a drop in enantioselectivity has been observed under flow conditions when using allylic bromide as the substrate. rsc.org

| Flow Chemistry Application | Reagents | Key Advantages | Reference |

| Bromination of Allylic Compounds | N-Bromosuccinimide (NBS), Photochemical activation | Improved conversion and selectivity, reduced reaction time, enhanced safety. | researchgate.net |

| Carboxylation of Allylic Halides | Zinc, Carbon Dioxide | Scalable process, efficient CO2 introduction, can be telescoped with subsequent reactions. | rsc.orgbohrium.com |

| Asymmetric Allylic Alkylation | Grignard reagents, Copper catalyst, Chiral ligand | Excellent enantioselectivity and yield in short residence time for specific substrates. | rsc.org |

Ligand-Controlled Approaches in the Synthesis of this compound Scaffolds

The precise construction of substituted allylic scaffolds, such as this compound, presents a significant challenge in organic synthesis due to potential issues with chemo-, regio-, and stereoselectivity. Modern transition-metal catalysis offers powerful solutions, wherein the choice of ligand bound to the metal center can exert profound control over the reaction's outcome. By modulating the steric and electronic environment of the catalyst, ligands can steer a reaction towards a single desired product, a principle that is fundamental to the synthesis of complex allylic structures. Research into nickel, palladium, and cobalt catalysis reveals that the ligand is not merely a spectator but an active component that can dictate reaction pathways, from C-H functionalization to cross-coupling and isomerization.

Nickel-Catalyzed Ligand-Dependent Selectivity

Nickel catalysis has emerged as a robust platform for C-C bond formation. The ligands employed can dramatically influence the selectivity between different isomeric products. For example, in nickel-catalyzed coupling reactions of alkenes and aldehydes, which generate scaffolds analogous to substituted allylbenzenes, the choice of phosphine (B1218219) ligand is critical for controlling whether allylic or homoallylic alcohols are formed. nih.gov

Studies have shown that different classes of phosphine ligands favor one of the two distinct coupling products. nih.gov This ligand-based control allows for the selective synthesis of either branched (allylic) or linear (homoallylic) products from the same set of starting materials. An interesting electronic effect has been observed where electron-rich aromatic aldehydes prove to be more efficient substrates. nih.gov For instance, the use of P(o-anis)₃ was found to be an effective ligand for reactions involving ethylene, while monosubstituted alkenes required different ligands to favor the allylic product. nih.gov In some cases, a combination of two different ligands, such as an N-heterocyclic carbene (NHC) like IPr and a phosphite (B83602) like P(OPh)₃, was necessary to achieve high selectivity for the allylic product, even when neither ligand was effective on its own. nih.gov This synergistic effect highlights the sophisticated nature of ligand control in catalysis.

Table 1: Effect of Phosphine Ligand on Nickel-Catalyzed Coupling of 1-Octene and Benzaldehyde

| Ligand | Yield (%) | Allylic:Homoallylic Ratio (A:H) | Reference |

|---|---|---|---|

| P(p-CF₃C₆H₄)₃ | 85 | 1 : 1.1 | nih.gov |

| PPh₃ | 85 | 1 : 2.5 | nih.gov |

| P(p-MeOC₆H₄)₃ | 90 | 1 : 3.0 | nih.gov |

| P(p-MeC₆H₄)₃ | 80 | 1 : 3.3 | nih.gov |

Data illustrates how the electronic properties of the phosphine ligand influence the regioselectivity of the coupling reaction.

Palladium-Catalyzed Regioselective Functionalization

Palladium catalysis is widely used for allylic functionalization, and ligands play a crucial role in controlling regioselectivity. In palladium-catalyzed allylic alkylations, the nucleophile can attack either the more substituted (branched) or less substituted (linear) carbon of the π-allylpalladium intermediate. The ligand's properties can influence this choice. For instance, in the palladium-catalyzed α-alkenylation of arylacetonitriles to form aryl acrylonitriles, the use of a specialized NIXANTPHOS ligand in the catalyst system was found to be highly efficient. nih.govfrontiersin.orgnih.gov

Furthermore, in palladium-catalyzed asymmetric allylic C-H alkylation, chiral ligands are employed to control both regioselectivity and enantioselectivity. Chiral phosphoramidite ligands, when used with a palladium source, can enable allyl ethers to undergo branch-selective alkylation with high levels of enantioselectivity. snnu.edu.cn The mechanism often involves a concerted process where the ligand framework is essential for achieving the desired stereochemical outcome. snnu.edu.cn The interplay between the catalyst, ligand, and other additives like a Brønsted acid can synergistically control the selectivity of the C-H activation step. snnu.edu.cn

Cobalt-Based Metalloradical Catalysis

A highly advanced approach for controlling selectivity in allylic systems involves cobalt-based metalloradical catalysis. nih.govnsf.gov This strategy utilizes Co(II) complexes supported by modularly designed D₂-symmetric chiral amidoporphyrin ligands. nih.govnature.comrsc.org These sophisticated ligands create a "tunable pocket" around the metal center, which enables exceptional control over radical-mediated reactions. nsf.gov

This system has been successfully applied to the intermolecular amination of allylic C-H bonds. The metalloradical catalyst activates an organic azide (B81097) and then selectively abstracts an allylic hydrogen atom from an alkene. The chiral pocket of the ligand environment then dictates the regioselectivity, diastereoselectivity, and enantioselectivity of the subsequent C-N bond formation. nih.govnsf.gov This method demonstrates a remarkable convergence of multiple selectivity types in a single catalytic operation, allowing for the synthesis of valuable chiral α-tertiary amines from isomeric mixtures of alkenes. nih.gov The success of this approach is critically dependent on the intricate structure of the chiral amidoporphyrin ligand, which controls reactivity and selectivity through noncovalent interactions. rsc.org

Table 2: Ligand Effect in Co(II)-Catalyzed Allylic C-H Amination

| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Co(TPP) | <5 | - | nih.govnsf.gov |

| Co(3,5-DitBu-ChenPhyrin) | 95 | 99 | nih.govnsf.gov |

Data shows the dramatic improvement in both yield and enantioselectivity upon switching from a simple porphyrin ligand (TPP) to a specifically designed chiral amidoporphyrin ligand.

The power of ligand control is also evident in reactions where the entire reaction pathway can be switched. For example, cobalt-catalyzed reactions of allylic ethers can be directed towards either isomerization or reductive C-O bond cleavage simply by changing the ligand from an amido-diphosphine (PNP) to a phosphine-amido-oxazoline (PAO). rsc.org Both reactions are thought to proceed via a common cobalt-hydride intermediate, but the ligand dictates the subsequent selective β-elimination pathway. rsc.org

Elucidating the Reactivity and Mechanistic Pathways of 4 Bromobut 2 En 1 Yl Benzene

Nucleophilic Substitution Reactions Involving the Allylic Bromide Moiety

The allylic bromide portion of (4-bromobut-2-en-1-yl)benzene is the primary site of reactivity for nucleophilic substitution. The presence of the π-system of the double bond allows for two potential reaction pathways: a direct substitution at the carbon bearing the bromine (α-position), known as the SN2 pathway, or a substitution at the γ-position with a concurrent shift of the double bond, known as the SN2' pathway. researchgate.net The benzylic nature of the α-position can also stabilize a carbocation intermediate, allowing for SN1-type reactions under appropriate conditions, though SN2 and SN2' mechanisms are often favored with strong nucleophiles. reddit.comyoutube.com

Allylic alkylation is a powerful method for carbon-carbon bond formation. For a substrate like this compound, the competition between SN2 and SN2' pathways is a central theme, with the choice of catalyst and nucleophile often dictating the regiochemical outcome. researchgate.net

Copper catalysts are highly effective in promoting allylic substitution reactions, particularly with hard carbon nucleophiles such as organolithium reagents. wikipedia.org These reactions provide a direct method for the synthesis of molecules with tertiary and quaternary carbon centers. springernature.comnih.gov The catalytic cycle is generally proposed to involve the coordination of a Cu(I) species to the alkene, followed by an oxidative addition that generates a Cu(III)-allyl intermediate. wikipedia.org Subsequent reductive elimination yields the final product and regenerates the Cu(I) catalyst. This methodology has been extensively developed for the asymmetric allylic alkylation (AAA) of various allyl bromides and chlorides using chiral copper catalyst systems. nih.gov

While many copper-catalyzed reactions employ sophisticated ligands to control reactivity and selectivity, there is growing interest in ligand-free systems to enhance operational simplicity and reduce costs. Ligand-free copper-catalyzed cross-coupling reactions, such as the amination of heteroaryl halides, have been successfully developed. researchgate.net This approach relies on the intrinsic catalytic activity of copper salts (e.g., CuI, CuBr, or CuCN). It is plausible that similar ligand-free conditions could be applied to the allylic alkylation of this compound with certain nucleophiles, although the control over regioselectivity and stereoselectivity might be diminished compared to ligand-modified systems.

A defining feature of copper-catalyzed allylic substitutions is their distinct regioselectivity, which often favors the SN2' pathway, leading to the γ-substituted product. wikipedia.org This is in contrast to other transition metals, like palladium, which typically favor α-substitution. The ability to control the regioselectivity is of significant synthetic value. For instance, different copper catalyst systems have been developed to selectively yield either the SN2 or SN2' products from the same starting material. researchgate.net

Furthermore, by employing chiral ligands, the copper-catalyzed allylic alkylation can be rendered enantioselective. springernature.comnih.gov Catalyst systems based on copper complexed with chiral ligands such as Taniaphos or phosphoramidites have been shown to deliver high levels of enantioselectivity in the reaction of organolithium compounds with allylic electrophiles. nih.gov Mechanistic studies, including deuterium (B1214612) labeling, have been used to probe the stereochemical course of the reaction, which can proceed through either an anti-SN2' or syn-SN2' oxidative addition pathway. beilstein-journals.org

| Catalyst System | Nucleophile | Predominant Pathway | Selectivity Feature |

| Copper(I) with Chiral Ligands | Organolithium Reagents | SN2' | High Enantioselectivity |

| Copper(I) Salts | Grignard Reagents | SN2 or SN2' | Regioselectivity dependent on specific catalyst/conditions researchgate.net |

| Ligand-Free Copper(I) | Various Nucleophiles | Varies | Generally less selective |

Beyond carbon-carbon bond formation, the allylic bromide of this compound can be readily displaced by a wide array of heteroatomic nucleophiles. Halide exchange reactions, such as the Finkelstein reaction using an alkali metal iodide, can convert the bromide to the corresponding allylic iodide, which can be a more reactive substrate in subsequent steps.

Substitution with other nucleophiles is also common. Amines, alkoxides, and thiolates can react to form allylic amines, ethers, and thioethers, respectively. As with alkylating agents, the regioselectivity of these reactions (SN2 vs. SN2') is a key consideration and can be influenced by factors such as the solvent, the nature of the nucleophile, and the presence of a catalyst.

| Nucleophile Type | Reagent Example | Product Type |

| Halide | Sodium Iodide (NaI) | Allylic Iodide |

| Oxygen | Sodium Methoxide (NaOMe) | Allylic Ether |

| Nitrogen | Ammonia (NH₃) or Primary/Secondary Amines | Allylic Amine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Allylic Thioether |

Allylic Alkylation Reactions (SN2' and SN2)

Transition Metal-Catalyzed Transformations of this compound

While copper is a central transition metal in the chemistry of this compound, other transition metals also catalyze important transformations. Palladium-catalyzed reactions, in particular, are cornerstones of modern organic synthesis. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, typically proceeds with high selectivity for the α-position, complementing the γ-selectivity often observed with copper catalysts. wikipedia.org This reaction involves the formation of a π-allyl palladium intermediate and is effective with soft nucleophiles.

Other cross-coupling reactions, such as Suzuki or Heck couplings, could potentially engage the C-Br bond. However, the high reactivity of the allylic system towards substitution often makes it a more favorable pathway than the direct cross-coupling of the sp³-hybridized carbon center, which is more challenging than with sp²-hybridized carbons (e.g., aryl or vinyl halides). The specific reaction outcome would be highly dependent on the choice of catalyst, ligands, and reaction conditions.

Chromium-Catalyzed Carbonyl Allylation Utilizing Protected Allylic Bromides

Chromium-catalyzed reactions, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, represent a fundamental process for the formation of carbon-carbon bonds. researchgate.net In this context, this compound acts as a precursor to a nucleophilic allylchromium intermediate. The reaction is initiated by the reduction of a chromium(III) salt to a reactive chromium(II) species. This Cr(II) complex then undergoes an oxidative addition with the carbon-bromine bond of this compound to form a stable allylchromium(III) species.

This organochromium intermediate is highly effective for the allylation of carbonyl compounds, such as aldehydes. researchgate.netdlut.edu.cn A key advantage of these allylchromium species is their high functional group tolerance, allowing for their application in the synthesis of complex molecules. researchgate.net The subsequent addition of the allyl group from the chromium complex to an aldehyde proceeds to form a homoallylic alcohol. dlut.edu.cn Recent advancements have combined chromium catalysis with photoredox catalysis, enabling the use of unactivated alkenes as precursors for the chiral allylchromium nucleophiles, highlighting the broad utility of chromium in these transformations. researchgate.netresearchgate.net

Table 1: Mechanism of Chromium-Catalyzed Carbonyl Allylation

| Step | Description | Intermediate Species |

| 1. Reduction | A Cr(III) salt is reduced to the active Cr(II) catalyst. | Cr(II) |

| 2. Oxidative Addition | Cr(II) reacts with this compound. | Allylchromium(III) |

| 3. Carbonyl Addition | The allylchromium(III) species adds to a carbonyl group (e.g., an aldehyde). | Chromium alkoxide |

| 4. Workup | Hydrolysis releases the homoallylic alcohol product. | Homoallylic alcohol |

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis offers a powerful tool for constructing intricate molecular frameworks, and this compound is a suitable substrate for such transformations. vu.nlrsc.org The catalytic cycle typically commences with the oxidative insertion of a palladium(0) complex into the C-Br bond of the allylic bromide. This step forms an allylpalladium(II) intermediate, which is the key reactive species for subsequent reactions.

This allylpalladium(II) complex can then participate in a variety of cascade reactions, including intramolecular cyclizations and intermolecular cross-coupling reactions. vu.nlnih.gov For instance, if the molecule contains a suitably positioned internal nucleophile, an intramolecular cyclization can occur to form carbocyclic or heterocyclic structures. nih.gov Alternatively, in the presence of an external coupling partner, such as a boronic acid (in Suzuki coupling), the allylpalladium(II) species can undergo transmetalation followed by reductive elimination to yield a cross-coupled product. These palladium-catalyzed cascade reactions are valued for their efficiency in building molecular complexity from relatively simple starting materials. vu.nl

Indium-Mediated Rearrangement/Heterocyclization Reactions

Indium-mediated reactions provide an efficient method for the allylation of various electrophiles. In a process analogous to the Barbier reaction, elemental indium reacts with this compound in a suitable solvent. This reaction involves the oxidative insertion of indium into the carbon-bromine bond, generating an organoindium intermediate, specifically an allylindium(III) species.

This organoindium reagent can then be used for diastereoselective allylation of electrophiles like imines. nih.gov For example, the indium-mediated allylation of glyceraldimines with a structurally similar compound, 4-bromo-1,1,1-trifluoro-2-butene, has been shown to proceed with high diastereoselectivity to furnish homoallylic amines. nih.gov This methodology is highly valuable for the synthesis of complex nitrogen-containing molecules, such as unnatural amino acids. The reaction's efficiency and stereoselectivity make it a practical route for creating challenging heterocyclic structures.

Intramolecular Cyclization and Cascade Reactions Initiated by the Allylic Bromide

The allylic bromide functionality in this compound is a key initiator for a range of intramolecular cyclization and cascade reactions. Activation of the C-Br bond, whether by a metal catalyst or other means, generates a reactive intermediate that can be trapped by a tethered nucleophile or a π-system within the same molecule. This strategy allows for the rapid construction of cyclic systems.

Spirocyclization and Heterocycle Formation Pathways

Palladium-catalyzed intramolecular reactions of substrates derived from this compound can lead to the formation of spirocyclic and heterocyclic compounds. nih.gov By designing a substrate where a nucleophilic center is appropriately positioned relative to the allylic bromide, a palladium-catalyzed cascade can be directed towards the synthesis of these complex ring systems. The process begins with the formation of an allylpalladium(II) intermediate, which is then attacked by the internal nucleophile (carbon, nitrogen, or oxygen-based) to forge the new cyclic structure. nih.gov These methods are advantageous as they can proceed under mild conditions with high regio- and stereoselectivity, providing efficient access to valuable molecular architectures. nih.gov

Radical-Mediated Cyclization Processes

Radical-mediated cyclizations offer a complementary approach to forming cyclic molecules. The C-Br bond in this compound can undergo homolytic cleavage to generate an allyl radical intermediate. This process can be initiated by radical initiators or through single-electron transfer (SET) from a photocatalyst or an electrochemical source. rsc.orgresearchgate.net

Once formed, the allyl radical can add to a tethered unsaturated group, such as an alkene or alkyne, within the same molecule. nih.govsemanticscholar.org This intramolecular addition is often highly regioselective, favoring the formation of five- or six-membered rings (exo cyclization). The resulting cyclized radical can then be trapped or undergo further reactions to yield the final product. nih.gov Visible light photoredox catalysis has emerged as a particularly powerful, tin-free method for initiating such radical cyclizations from activated C-Br bonds. rsc.org

Photo-Induced Chemical Transformations Involving this compound

Photo-induced reactions provide a mild and efficient way to activate the C-Br bond in this compound. One of the primary mechanisms involves photoredox catalysis, where a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with the allylic bromide. rsc.org This SET process generates an allyl radical, which can then participate in various chemical transformations, including the cyclization reactions discussed previously.

Alternatively, direct UV irradiation of halogenated benzene (B151609) derivatives can lead to photochemical reactions. researchgate.net While the specific photochemistry of this compound is not extensively detailed, related compounds undergo transformations initiated by the cleavage of the carbon-halogen bond. Furthermore, photo-induced thiol-ene reactions represent another avenue for functionalization, where a thiol adds across a double bond under photo-mediated conditions, suggesting potential transformations for the butene portion of the molecule. rsc.org

Table 2: Summary of Reaction Types and Intermediates

| Reaction Type | Catalyst/Mediator | Key Reactive Intermediate | Typical Product |

| Carbonyl Allylation | Chromium(II) | Allylchromium(III) | Homoallylic alcohol |

| Cyclization/Cross-Coupling | Palladium(0) | Allylpalladium(II) | Heterocycles, Cross-coupled products |

| Heterocyclization | Indium | Allylindium(III) | Homoallylic amine |

| Radical Cyclization | Photoredox Catalyst | Allyl radical | Cyclic compounds |

| Photo-induced Transformation | Light/Photocatalyst | Allyl radical | Functionalized products |

Comprehensive Spectroscopic Characterization and Structural Analysis of 4 Bromobut 2 En 1 Yl Benzene

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups and their expected IR absorption regions are summarized in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium to Weak |

| C=C stretch (in-ring) | 1620-1450 | Medium to Weak (multiple bands) | |

| C-H out-of-plane bend | 770-730 and 710-690 | Strong | |

| Alkene | =C-H stretch | 3040-3010 | Medium |

| C=C stretch | 1680-1665 | Variable, can be weak | |

| =C-H out-of-plane bend (trans) | 980-960 | Strong | |

| Alkyl | C-H stretch (CH₂) | 2925-2850 | Medium |

| C-H bend (CH₂) | 1465 | Medium | |

| Haloalkane | C-Br stretch | 690-515 | Medium to Strong |

The IR spectrum of (4-Bromobut-2-en-1-yl)benzene is expected to exhibit several distinct peaks that confirm its structure. The presence of the aromatic ring would be indicated by C-H stretching vibrations appearing just above 3000 cm⁻¹ and a series of sharp absorptions between 1620-1450 cm⁻¹ due to the C=C stretching vibrations within the ring. Strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ region, resulting from C-H out-of-plane bending, would be indicative of a monosubstituted benzene (B151609) ring.

The alkene functional group would be identified by the =C-H stretching vibration in the 3040-3010 cm⁻¹ range. The C=C double bond stretch is expected to appear in the 1680-1665 cm⁻¹ region; its intensity can be variable and sometimes weak for symmetrically substituted alkenes. A strong and characteristic absorption band for a trans-disubstituted alkene is the out-of-plane =C-H bend, which is anticipated in the 980-960 cm⁻¹ range.

The aliphatic methylene (B1212753) (CH₂) group would show C-H stretching absorptions in the 2925-2850 cm⁻¹ region and a bending vibration around 1465 cm⁻¹. Finally, the presence of the bromine atom would be confirmed by a medium to strong absorption band in the fingerprint region, typically between 690-515 cm⁻¹, corresponding to the C-Br stretching vibration. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule as a whole.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be grown and analyzed, X-ray diffraction would provide invaluable insights into its solid-state molecular architecture. The analysis would reveal the precise spatial arrangement of the benzene ring, the butenyl chain, and the bromine atom. This includes the torsional angles that define the molecule's conformation, which can be influenced by steric and electronic effects.

Furthermore, XRD analysis would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include van der Waals forces, and potentially weak hydrogen bonds involving the aromatic and alkene C-H groups. The crystal packing arrangement is crucial for understanding the physical properties of the solid material, such as its melting point, density, and solubility.

A hypothetical data table that would be generated from an X-ray diffraction analysis is presented below to illustrate the type of information that would be obtained.

| Crystal Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | Hypothetical Value |

| β (°) | Hypothetical Value |

| γ (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z (molecules per unit cell) | Hypothetical Value |

| Calculated Density (g/cm³) | Hypothetical Value |

| R-factor (%) | Hypothetical Value |

Theoretical and Computational Studies on 4 Bromobut 2 En 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of (4-Bromobut-2-en-1-yl)benzene at the molecular level. These methods allow for a detailed understanding of its electronic distribution and energy.

Density Functional Theory (DFT) has become a important tool for studying the structural and spectral properties of organic compounds. pearson.com For molecules structurally related to this compound, such as cinnamaldehyde (B126680) and cinnamic acid, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to investigate conformational preferences and spectroscopic properties. jmcs.org.mx In similar systems, DFT has been used to calculate a range of quantum chemical parameters that describe a molecule's chemical behavior, including hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). pearson.com

For allylic and benzylic systems, DFT calculations have been utilized to understand the chemical interactions contributing to their stability. nih.gov These studies often quantify stability through metrics like bond dissociation energies. nih.gov Natural Bond Orbital (NBO) analysis, frequently paired with DFT, provides insights into atomic spin density distribution and intramolecular interactions. nih.govresearchgate.net

The conformational landscape of flexible molecules like this compound can be explored using a hierarchy of computational methods. Ab initio methods, while computationally more demanding, can provide highly accurate results for smaller systems and serve as a benchmark for other techniques. rsc.org For larger and more complex molecules, semi-empirical methods offer a computationally less expensive alternative for conformational analysis.

In the study of related molecules like cinnamic acid and cinnamaldehyde, ab initio methods, specifically at the B3YLP/6-311++G(d,p) level, have been used to determine the relative stabilities of different conformers (e.g., s-cis vs. s-trans) in both the gas phase and in solution. jmcs.org.mx These studies indicate that the conformational preference can be influenced by the surrounding medium, although for some cinnamyl derivatives, the effect of the solvent on stability preference was not significant. jmcs.org.mx The rotational barriers around single bonds are key parameters in conformational analysis and can be calculated to understand the flexibility of the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. solubilityofthings.com

For allylic halides such as this compound, nucleophilic substitution reactions are of particular interest. Computational studies on similar systems have elucidated the mechanisms of these reactions, distinguishing between S(_N)2 and S(_N)2' pathways. libretexts.org The energy profile of a reaction, including the energies of reactants, products, intermediates, and transition states, can be mapped out using quantum chemical calculations. libretexts.org

For instance, in the nucleophilic substitution of a related compound, cinnamyl bromide, theoretical calculations would likely be used to model the approach of a nucleophile to either the alpha-carbon (adjacent to the bromine) or the gamma-carbon (at the other end of the double bond). By calculating the activation energies for both pathways, the preferred reaction mechanism can be predicted. DFT calculations have been employed to investigate the reaction mechanisms of related systems, revealing that nucleophilic attack can be the rate-determining and stereoselectivity-determining step. acs.org

Computational chemistry plays a crucial role in understanding and predicting the selectivity of organic reactions. nih.govresearchgate.netresearchgate.net For this compound, a key aspect of its reactivity is regioselectivity in nucleophilic substitution reactions. The competition between attack at the α- and γ-positions is a classic example of regioselectivity in allylic systems.

Theoretical studies can rationalize the observed regioselectivity by analyzing the electronic properties of the substrate. For example, the distribution of electrostatic potential and the shapes of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic attack. In related systems, DFT-calculated condensed Fukui indices for nucleophilic attack have been used as features to predict site-selectivity. nih.gov Furthermore, computational models can explore the factors influencing stereoselectivity, which is often governed by the noncovalent interactions between the reactants in the transition state. acs.org

Analysis of Bonding, Hyperconjugation, and Electronic Delocalization

The electronic structure of this compound is characterized by the interplay of different electronic effects, including conjugation and hyperconjugation, which lead to electron delocalization.

The phenyl group is conjugated with the adjacent double bond, allowing for the delocalization of π-electrons over this part of the molecule. youtube.com This delocalization has a stabilizing effect and influences the molecule's reactivity. youtube.com Theoretical methods like Natural Bond Orbital (NBO) analysis can quantify the extent of this delocalization by examining the interactions between the π-orbitals of the phenyl ring and the double bond. researchgate.netwisc.edu

The delocalization of electrons in this compound is a key factor in its chemical behavior. researchgate.netnih.gov The extended π-system allows for the distribution of electron density, which can be visualized through calculated molecular orbitals and electron density maps. up.ac.za This delocalization is expected to influence the sites of electrophilic and nucleophilic attack, as well as the stability of any reactive intermediates that may form.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), are utilized to forecast its Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These computational models calculate the molecule's electronic structure and energy, from which spectroscopic parameters can be derived.

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and the basis set. For organic molecules containing halogens, such as this compound, it is crucial to select basis sets that can adequately describe the electronic environment of the bromine atom. Common approaches involve geometry optimization of the molecule to find its lowest energy conformation, followed by calculations of the spectroscopic properties at that stable geometry.

In a typical computational study, the following data would be generated and presented:

Predicted ¹H and ¹³C NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The resulting data would be presented in a table, correlating each proton and carbon atom in the this compound structure with its predicted chemical shift in ppm.

Table 5.4.1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative of the expected format and is not based on actual published computational results.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 138.5 | |

| C2/C6 | 7.35 | 128.8 |

| C3/C5 | 7.28 | 128.5 |

| C4 | 7.20 | 126.5 |

| C7 | 6.45 | 133.0 |

| C8 | 5.85 | 125.0 |

Predicted Infrared (IR) Vibrational Frequencies: Computational methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. These calculations predict the frequency (in cm⁻¹), intensity, and the nature of the vibrational modes (e.g., C-H stretch, C=C stretch, C-Br stretch). The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 5.4.2: Hypothetical Predicted IR Frequencies for this compound (Note: The following data is illustrative of the expected format and is not based on actual published computational results.)

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|---|

| 3100 | 3070 | 15.5 | Aromatic C-H stretch |

| 3050 | 3020 | 12.0 | Olefinic C-H stretch |

| 1650 | 1635 | 25.0 | C=C stretch |

| 1495 | 1480 | 30.5 | Aromatic C=C stretch |

Predicted UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations yield the excitation energies, corresponding wavelengths (λmax in nm), and oscillator strengths (f), which relate to the intensity of the absorption. This data helps identify the electronic transitions, such as π → π* transitions, responsible for the UV-Vis absorption bands.

Table 5.4.3: Hypothetical Predicted UV-Vis Absorption Data for this compound (Note: The following data is illustrative of the expected format and is not based on actual published computational results.)

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.85 | 255 | 0.45 | HOMO → LUMO (π → π*) |

While the specific computational data for this compound is not available, the theoretical framework for its determination is robust. Such studies would provide valuable, atom-level insights into its spectroscopic characteristics, aiding in the interpretation of experimental spectra and the understanding of its electronic structure.

Advanced Applications of 4 Bromobut 2 En 1 Yl Benzene in Contemporary Organic Synthesis

Utilization in the Formation of Congested All-Carbon Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—is a significant challenge in synthetic chemistry due to steric hindrance. (4-Bromobut-2-en-1-yl)benzene and its derivatives are valuable electrophiles in transition-metal-catalyzed asymmetric allylic alkylation (AAA) reactions to create these complex structures. nih.gov

These reactions typically involve the coupling of a prochiral nucleophile with the cinnamyl substrate in the presence of a chiral metal catalyst. First-row transition metals like copper have emerged as effective catalysts for these transformations, providing a less expensive and mechanistically distinct alternative to traditional palladium or rhodium systems. nih.gov In copper-catalyzed systems, the reaction of an ortho-substituted cinnamyl bromide with a Grignard reagent, in the presence of a chiral ligand such as TaniaPhos, can lead to the formation of branched products with high regioselectivity and enantioselectivity. nih.gov This method efficiently generates a quaternary carbon center at the γ-position relative to the bromine atom. nih.gov

The mechanism often involves an SN2'-like oxidative addition, which allows for the stereospecific creation of the quaternary center. nih.gov The ability to control the formation of these sterically congested centers is crucial, as they are prevalent motifs in a wide array of natural products and biologically active compounds. nih.gov

Table 1: Representative Catalytic Systems for Quaternary Stereocenter Formation

| Catalyst System | Chiral Ligand | Nucleophile | Key Feature |

| CuBr·SMe₂ | TaniaPhos | Grignard Reagents | High regio- and enantioselectivity in forming branched products. nih.gov |

| Nickel Complexes | Various | Soft, prochiral nucleophiles | Complementary strategy for forming linear products with quaternary centers. nih.gov |

| Cobalt Complexes | Various | Soft, prochiral nucleophiles | Alternative first-row transition metal approach. nih.gov |

Strategic Building Block for the Synthesis of Complex Natural Products and Bioactive Compounds

The structural motifs accessible from this compound make it a key starting material or intermediate in the total synthesis of various complex molecules. Its utility is prominently demonstrated in the synthesis of the antifungal agent Naftifine, where it serves as a critical precursor. chemicalbook.com The cinnamyl group is a common feature in many natural products, and the reactivity of the bromide allows for its strategic incorporation into larger molecular scaffolds.

The synthesis of natural products often requires precise control over stereochemistry and the assembly of complex carbon skeletons. researchgate.net Methodologies employing cinnamyl derivatives, such as asymmetric bromohydroxylation of the corresponding cinnamyl alcohols, produce chiral bromohydrins. rsc.org These intermediates, with their multiple functional groups, can be converted into a variety of highly functionalized molecules, serving as stepping stones in a multi-step total synthesis. rsc.org For instance, the resulting chiral epoxides or azides are versatile intermediates for constructing core structures of natural products. rsc.org

Role in the Development of Novel Organic Reactions and Methodologies

This compound and related cinnamyl substrates are frequently used to test and showcase the utility of new synthetic methods. The predictable reactivity of the allylic bromide and the spectroscopic properties of the phenyl group make it an ideal model substrate for developing novel catalytic reactions.

Recent advancements in methodology include:

Copper-Catalyzed Allylic Alkylation: The development of highly efficient copper-catalyzed asymmetric allylic alkylation methods has been demonstrated using ortho-substituted cinnamyl bromides, achieving excellent regioselectivity and enantioselectivity. nih.gov

Phase Transfer Catalysis: The synthesis of cinnamyl acetate (B1210297) from cinnamyl bromide and sodium acetate has been optimized using phase transfer catalysis, providing a kinetic understanding of solid-liquid reaction systems. researchgate.net This methodology offers an alternative to traditional esterification methods. researchgate.net

Click/Allylation Cascade Reactions: In a copper(I)-catalyzed cascade reaction, cinnamyl bromide can be used to intercept an in situ-formed cuprate-triazole intermediate, leading to the efficient, one-pot synthesis of fully substituted 5-allyl-1,2,3-triazoles. acs.org

Asymmetric Bromohydroxylation: Cinnamyl alcohols, precursors to cinnamyl bromide, have proven to be effective substrates in the development of asymmetric bromohydroxylation reactions, yielding optically active bromohydrins with high enantiomeric excess. rsc.org

These examples highlight how the unique reactivity of the cinnamyl system is leveraged to expand the toolkit of synthetic organic chemistry, enabling the formation of C-C, C-O, and C-N bonds under increasingly mild and selective conditions.

Table 2: Methodologies Developed Using Cinnamyl Substrates

| Reaction Type | Catalyst/Reagent | Product Class | Significance |

| Asymmetric Allylic Alkylation | CuBr·SMe₂ / TaniaPhos | Chiral branched alkanes | High enantioselectivity for quaternary centers. nih.gov |

| Phase Transfer Catalysis | Quaternary Ammonium Bromide | Cinnamyl Esters | Kinetic study and process optimization. researchgate.net |

| Click/Allylation Cascade | Copper(I) | Fully substituted triazoles | Efficient C(sp²)-C(sp³) bond formation. acs.org |

| Asymmetric Bromohydroxylation | (DHQD)₂PHAL / (-)-CSA | Chiral Bromohydrins | Access to versatile chiral building blocks. rsc.org |

Precursor for the Synthesis of Advanced Materials and Functional Molecules

Beyond its role in synthesizing discrete molecules, the cinnamyl moiety derived from this compound can be incorporated into larger macromolecular structures and functional materials. The double bond and the aromatic ring offer sites for polymerization and modification, making it a precursor for materials with tailored electronic, optical, or mechanical properties.

While direct polymerization of this compound is less common, its derivatives are valuable. For instance, the cinnamyl group can be attached to other monomers or polymer backbones. The subsequent cross-linking of the cinnamyl double bonds, often initiated by UV light, is a well-established technique for creating stable polymer networks used in photoresists and other photolithographic applications.

Furthermore, the synthesis of functional molecules like cinnamyl acetate, a fragrance agent, highlights its role as a precursor to commercially important compounds. researchgate.net The development of efficient, scalable, and environmentally benign synthetic routes to these derivatives, such as those using phase transfer catalysis, is an active area of research. researchgate.net The versatility of the cinnamyl bromide allows for its use in creating a wide range of esters, ethers, and other derivatives that may possess unique material properties or serve as components in more complex functional systems.

Q & A

Q. What are the common synthetic routes for (4-Bromobut-2-en-1-yl)benzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves bromination of allylbenzene derivatives or coupling reactions. For example, bromination using molecular bromine (Br₂) in the presence of Lewis acids like AlCl₃ or FeBr₃ can introduce the bromine atom at the desired position . Optimizing yield requires controlling stoichiometry (e.g., Br₂:substrate ratio), reaction temperature (0–25°C), and solvent polarity (e.g., dichloromethane). Purification via column chromatography or recrystallization improves purity . For stereoselective synthesis, Zaitsev or anti-Markovnikov rules guide regiochemistry, while catalysts like Pd(PPh₃)₄ enhance coupling efficiency in cross-coupling reactions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and confirm regiochemistry. For example, vinyl protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) distinguish the allyl and aryl groups .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for confirming stereochemistry (e.g., E/Z isomerism) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 213.997 for C₁₀H₁₀Br) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For Suzuki-Miyaura couplings, simulations assess Pd-catalyst interactions with the bromoallyl group and boronic acid partners. Solvent effects (e.g., toluene vs. DMF) are modeled using polarizable continuum models (PCM) . Kinetic studies (Eyring plots) correlate computed barriers with experimental rates .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with synthetic intermediates (e.g., allylbenzene precursors) to confirm bromination sites .

- Statistical Refinement : In crystallography, use SHELXL’s Rint and wR2 metrics to assess data quality. Discrepancies in bond lengths (>0.02 Å) may indicate disorder; apply TWIN/BASF commands in SHELX for twinned crystals .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility (e.g., allyl group rotation) that may cause spectral overlap .

Q. What mechanistic insights guide the stereoselective bromination of allylbenzene derivatives?

- Methodological Answer : Bromination proceeds via electrophilic addition (AdE2) or radical pathways. For allylic bromination, in situ generation of Br⁺ (using NBS/light) favors radical intermediates, while Br₂/Lewis acids promote ionic mechanisms. Stereochemistry is controlled by steric effects (e.g., bulky substituents favoring trans addition) or solvent polarity (aprotic solvents enhance ion pair stability) . Kinetic isotope effects (KIE) and Hammett plots quantify substituent impacts on regioselectivity .

Q. What strategies improve enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use Pd complexes with BINAP or Josiphos ligands for asymmetric cross-coupling (e.g., Sonogashira reactions) .

- Chiral Auxiliaries : Temporarily attach enantiopure groups (e.g., Evans oxazolidinones) to the benzene ring to direct bromination stereochemistry .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.